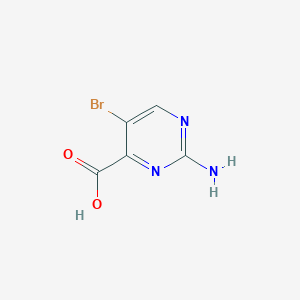

2-Amino-5-bromopyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQRYPHTACSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635362 | |

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-48-3 | |

| Record name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Pyrimidine, an aromatic heterocyclic compound, is a fundamental building block in nature, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, featured in a multitude of approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and form critical hydrogen bonds with biological targets, have cemented its importance in drug design.[1]

This guide focuses on a key derivative, This compound , a trifunctionalized heterocyclic building block of significant interest to researchers in organic synthesis and drug development. The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyrimidine ring provides a versatile platform for constructing complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it an invaluable intermediate in the synthesis of targeted therapeutics, most notably protein kinase inhibitors for oncology and inflammatory diseases.[3][4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914208-48-3 | [5][6][7] |

| Molecular Formula | C₅H₄BrN₃O₂ | [8][9] |

| Molecular Weight | 218.01 g/mol | [10] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white or light yellow solid/powder | [11][12] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | [13] |

| SMILES | NC1=NC=C(Br)C(C(=O)O)=N1 | [9] |

| InChI Key | Not readily available, generated from structure | N/A |

Note: Some properties like melting point and specific spectral data are not widely published for this exact compound, but data from closely related analogs like 2-Amino-5-bromopyrimidine (m.p. 241-243 °C) suggest it is a high-melting solid.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its three functional groups.

Synthetic Strategy

While multiple routes can be envisioned, a common and logical approach involves the direct bromination of a pre-existing 2-aminopyrimidine-4-carboxylic acid scaffold. This strategy leverages the activating effect of the amino group on the pyrimidine ring, directing electrophilic substitution. A typical reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions.[14][15]

Diagram: General Synthetic Workflow

Caption: Synthesis via electrophilic bromination.

Detailed Experimental Protocol: Synthesis via Bromination

The following protocol is a representative procedure adapted from the synthesis of similar brominated pyrimidines.[15]

-

Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, such as acetonitrile, in a round-bottom flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

-

Purification: Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Functionalization

The true power of this building block lies in its capacity for selective functionalization at its three key positions.

-

C5-Bromine Atom: The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is critical for exploring the structure-activity relationship (SAR) in drug candidates.[3][4]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids/esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Ullmann Condensation: Couples with alcohols or amines.[14]

-

-

C2-Amino Group: The amino group can be acylated, alkylated, or used as a key hydrogen bond donor for molecular recognition, particularly for binding to the hinge region of protein kinases.[4]

-

C4-Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. This functionalization can improve solubility, modulate pharmacokinetic properties, or introduce additional points of interaction with a biological target.[13][14]

Diagram: Reactivity Map

Caption: Key sites for chemical functionalization.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[16] The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2] this compound serves as an ideal starting point for designing such inhibitors.

The 2-amino group typically forms one or two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor. The core pyrimidine ring provides a rigid scaffold, and the C5 position (bearing the bromine) points out towards the solvent-exposed region, making it a perfect vector for modification via cross-coupling to achieve potency and selectivity against a specific kinase target.[4][14] Derivatives of this and related pyrimidine scaffolds have shown inhibitory activity against kinases such as CK2, Aurora kinases, and PIM-1.[14][16][17][18]

Diagram: Kinase Inhibitor Scaffold Interaction

Caption: Interaction of the aminopyrimidine core with a kinase.

Analytical and Safety Profile

Expected Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the proton at the C6 position of the pyrimidine ring. Signals for the amino (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the five distinct carbon atoms of the pyrimidyl and carboxyl groups would be observed.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

IR Spectroscopy: Characteristic absorption bands would be present for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=N/C=C stretching (pyrimidine ring).

Spectral data for closely related compounds like 2-Amino-5-bromopyridine can be found in public databases and serve as a reference.[19][20][21]

Safety and Handling

Based on GHS data for the closely related compound 2-Amino-5-bromopyrimidine, appropriate safety precautions are necessary.[22]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in modern organic synthesis and pharmaceutical research. Its trifunctional nature allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity. Its most prominent role is as a foundational building block for the development of potent and selective protein kinase inhibitors, underscoring its importance to scientists and researchers dedicated to discovering the next generation of targeted therapeutics.

References

- Vulcanchem. (n.d.). 2-Amino-5-bromopyrimidine-4-carboxamide. Retrieved from Vulcanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUyMfbjWJQ8QT4ybDiqFdQV-bhEOj_vlQZFTbrPfDqWtI4aupDbxC0mtQaF81OA1Clhf3NTpvIhdMahgSwZmtaxuaWJX4_cFjLbJ7zy_qIbSo0H66gffVkx1jJg_B7RceNW6W8lNC2g==]

-

PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link].

- Smolecule. (2023, August 15). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj9LYNOeToW5Q3thtbsaLpqs5NP15lAYjCp4ThocLtIt4SLllLTU8ir1RYgG2vHXXQzxgmYbri2qk4IR1TswpEjdj4_XN11fjdNagREJqpUmvizR7Y9VcKQFqm2N43ZQuv4bUOZQ==]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link].

- BLD Pharm. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZCuz70XXxBEfeJtyXNt6KIJeAAix-jS9ySlMYNK_iVOI-x1pNfJ5UA8RFcbIqBbDU3p9FahAdRlOYjK39i8PjBwQUUyrwjMuuSe22s5z6Hj-wM-WGIbkZrscRBVAB8dopEhosR1jzyf9W1Js=]

- Advanced ChemBlocks. (n.d.). 2-amino-5-bromopyridine-4-carboxylic acid. Retrieved from Advanced ChemBlocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdC3CJFIqtQlIl8xrHB3aqI_pdX9wrnWUtdqtfaLxVzESELNIjljO6ou9zQU1WhsmeJbprL1udWLJpo-TD-8qJDzmjMAgNL8CHYJacOVoKZiLeopOgoqKdNAmdyptPgka9AOyOzV43k1bx1-NHFDAnB4zsA4BJvfxl-wNb2Oge1xq1EFg=]

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbJyXGLUCbtNRtwwqV8hVzlOuEya0G_LXBxJVNVvtRsMw1AtB6oglS2BVbt0E7qHZtMUKWUCr5D_UyQk5xD0eD2KuYcVns0JFoqRwJfGsi-feHvqOZFaVqWVr6cyvyHjixvkTYZeHzhjsorQZwtpldrEqrQ==]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_vKeVyZZ8M_SZlYnzk9TdbsCdrfFbObRmewn6Sl2TuIVlAU1nwhktQLmOvtcDUaUxxIDoaW0utQXtNzjY68D33ak7316YQPxmxZo1ls4sMPLkYZI2rPW5_gJ9KE124Idf8ctU_4aC90mU93YGpGzyfbdL4V6W0B0BWD6MaJDa_RDFx8ysHQ0O8vCoJBwfJXvAhYl-7X9w0AlN8fntRg5FxZuVQK6LpTRWmxfrqy06o4YRlJAPxTY3wNgkY3ov69f]

-

Sajnaga, E., et al. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. Retrieved from [Link].

- ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbMAViEy2inRhiP_YRobbA-4Y8BAiGUf0-sA3Tu6ueQbjhrcBxTavvDOiG9901hUliaGsU5-IAA6JP1212jL9yelNt2Mbzc_DLMMU7atQBmzc2DlHbxi6639vG_TOZUdhUGPsMK2NvCKXLriltyq4K26H-XQdxwUDkD27FK1j]

- Chem-Impex. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUl60GP22EdDLPzCJ2n4JuBhx0UaMnvnOyL0PWsAK4v6G8_OMSD7FBeBwsOgjsf5nmxDTNH_pbTOPLUbC-Cq3iUgOm0UvJ6O4_7mOUxrHZKgVUOAgSLCPDtKphRsQDyuyA56U=]

-

Gryc, W., et al. (2007). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvhV44eX_0untJa7HZaDBM4Ks3Vj-Wa6XOYlgP6nl-NcKsgj1aOz15DzDsPBiAq_6XX_UnaI4JG1gGLdTOWhP7UIwc01UEe3kxZB1Ke_mn6Wkyfq5CKRH-cQLVRbeq7PhggBr5WCegKb920kTldgM7qPYxqtSpuMlcygF2ocV9dmgi8uVE57SPh21TnlPXyQKVVet7WXdqrDgJ2P9BF0YVu7IBhCV3bmICjRIsu1ZbDjjwPzJYgczd9c7GGtszpNHFp9o=]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPjhkuMbwXGeKPG3Alblu9DGaOVRxmERI4UeomCgB4fCouxkrA5Iiadja0zieeRXrcwv2GMd_q3_6F8JQrPn91XH2LV3x7efw3LbYT-oxCzc17Wa7zeYW-hUzRkmBIvp-H6DifFCoVTB-ooUfYFlOlKOx4kpTXt22AJqjZMpEtP1TPGMA0BCZd5eA4EHD_TphQZCDOWWw45p0RHu85UXo2S9NFa_QSDLWeIpYRFdEg7xL1gyiwOj6i30mSvAWZv0G92YgW2lnR2v9iy61B]

-

PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].

-

Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Retrieved from [Link].

-

Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link].

- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR20VwNFjlDp4q7jHCTGGG--76swIJMtqTvwd3MGH0roL8KuJb8XvfneNEousUsIXdsGVGhmEm3etsBpaXoK5hE6-osQdyMF4UHdYS-ffoTD7qWUxo-g-SqBi0QxjrX0U1RM8ICAKB-yDsmE4QFCZiKeU9YWztUv6YEmBB8vNcA74=]

- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOuRBcO6JP0FVkitAF5qkX-7M4MgZvMQARXR0BVUdNMPfu-0CyfzmK0W0i1l_X0JgAUOWUjvrQBTdFL2yPb7qOooj8AJF2BSx8qB_f42XMRf71ESu4tcVwg1YhEqlkR-qoBgeRa60yeLQVlNbITe6shsYFHtCqN-KSmEFqwb3PrERZ0Og4a7ROvGVGLdW3QboSKg==]

-

Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link].

- CAS Common Chemistry. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from CAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyGc7DzbnSru0S9XAVAwW6A1lp7M5JlqNBBcCjH9GUYLvy_B0P0dPADlGMwMVqWPEcARayMmwFmS5TWeg5Ypwowp3zo4fhOnfZm6SfCkU5PI93qp7e3s-KM_X2guHILycb0ShQz1bKwuYFjzHsXw_gP8=]

- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwgWsSMXVe7WNlHHeG5iW1y0wYoSCB_93yX1DpSrv3B2ebjS1t5Ch3dVrrSKhMd-aUE9XdU1wdL4BfoTobzJRnn1Y7fSajDfeofHiErFaCe0EARbEdKU-gbaxQW9LPQkVYd_9sDR2Yn-5nnCo_TWGCG0tLN_Jp]

- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine(1072-97-5) 13C NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHafA7sbNzmzwwnaszY9Rugl4mpf6FUmwhRWoTctrpVccuc4yygg2GJG19kt5HNMZCTd1XucEG7Jn_RsgRqM2MESY-lb4x38lTxqFOKFFLkK0lXTVj6YfaYT20ZKthTO8bToN9Mh8RmDwHxiza_0e8dDI3tyUV5MA==]

- Abound. (n.d.). This compound. Retrieved from Abound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatHVRN5zQ2dInPV3e5bTsU_vjwUQ2KKfVKCtGCuTZ4DuiWxX6aJZf2zHzEsyyZ1RNJnK8hV-Ekb99sULtNfCib7ix5aYSqGKsjuipcbvHRP4dS1v_R6xvAZzOayJgkL9n7FoonNpT-kPOACkFpfI=]

-

Pathak, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved from [Link].

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-bromopyrimidine, 97%. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOsBIpP44CPJqQb32xWFaWcieco68PE3_NQQq2eERKEJIZI0oqTwvXbXuKv41Gp_tV0e4npW3H-Ep_O5Rh7Io97wZKpFhKgiW-_3wX7BaUTQXiUdyOezMe6zqXKA3U9xHTnkw7HNGGJLEv_3kmQpHIeJqNaM2JA==]

- 2A Biotech. (n.d.). This compound. Retrieved from 2A Biotech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaxr2oCGw45SiMN50OPfVFLOekJc53FBEpBv_uz2snDihc-dpyvc_SlQVqDnmHn0GvWY3hqwD7VE4F3_moSWpd85UcegtqlXvFzE32S-_QhSi0PjpnAGsZbm-8FM5Xce2BIbIJNlyww17-SGXVCfHrHkzKFg==]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 914208-48-3 [amp.chemicalbook.com]

- 6. aboundchem.com [aboundchem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 2-Amino-4-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83852366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 10. 5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 14. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

- 15. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]

- 21. 2-?Pyridinamine, 5-?bromo-(1072-97-5) 13C NMR [m.chemicalbook.com]

- 22. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA and serving as a "privileged scaffold" in a vast array of therapeutic agents.[1][2][3] Its unique electronic properties, ability to engage in multiple hydrogen bonding patterns, and synthetic tractability have made it a focal point for the development of drugs across diverse disease areas, including oncology, virology, and inflammatory disorders.[4][5]

This guide focuses on a particularly valuable derivative: 2-Amino-5-bromopyrimidine-4-carboxylic acid . This molecule is a trifunctional building block, strategically equipped with an amino group, a bromine atom, and a carboxylic acid. This specific arrangement of functional groups offers orthogonal chemical reactivity, providing medicinal chemists with a powerful platform for generating complex and diverse molecular libraries. We will explore its structure, synthesis, reactivity, and critical role as an intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity & Physicochemical Properties

Precise identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below. It is important to note that multiple CAS numbers may be found in chemical databases for this structure; the most frequently cited are listed.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| Synonym(s) | 2-amino-5-bromoisonicotinic acid | [7] |

| CAS Number | 914208-48-3; 1000339-23-0 | [6][7][8] |

| Molecular Formula | C₅H₄BrN₃O₂ | [9] |

| Molecular Weight | 218.01 g/mol | [9] |

| SMILES | NC1=NC=C(Br)C(C(=O)O)=N1 | [7] |

| Appearance | Not specified (typically off-white to yellow solid) | |

| Melting Point | Data not consistently available | |

| Solubility | Data not consistently available |

Structural Elucidation by Spectroscopic Analysis

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, its features can be reliably predicted based on the constituent functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the lone aromatic proton on the pyrimidine ring (H6) would appear significantly downfield (likely δ > 8.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring and adjacent substituents.

-

A broad singlet corresponding to the acidic carboxylic acid proton (-COOH) would be observed far downfield, typically in the δ 12.0-13.0 ppm range.[10]

-

A broad singlet for the two protons of the primary amine (-NH₂) would appear in the mid-range, with its chemical shift being solvent and concentration-dependent.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the key functional groups.[11][12]

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11][13]

-

N-H Stretch (Amine) : Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption band between 1690 and 1760 cm⁻¹.[10][11]

-

C-O Stretch (Carboxylic Acid) : A moderate band in the 1210-1320 cm⁻¹ region.[11]

-

Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility and its predictable reactivity. This compound is typically prepared from its non-halogenated precursor and features distinct reactive sites for subsequent elaboration.

Synthetic Protocol: Electrophilic Bromination

The most direct route to this compound is the electrophilic bromination of 2-aminopyrimidine-4-carboxylic acid.[14][15] The pyrimidine ring is electron-deficient; however, the powerful activating effect of the C2-amino group directs electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and other side reactions.[16][17]

Experimental Protocol:

-

Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or chloroform.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight in the dark to prevent radical side reactions.

-

Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure.

-

Purification: Wash the resulting crude solid with water to remove succinimide, followed by a non-polar solvent like diethyl ether to remove any unreacted NBS. The product can be further purified by recrystallization if necessary.

Orthogonal Reactivity

The strategic placement of the three functional groups allows for selective and sequential reactions, a highly desirable trait in multi-step synthesis.

-

C5-Bromine : This is the most valuable position for building molecular complexity. The bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with alkynes), and Buchwald-Hartwig (C-N bonds with amines). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[16]

-

C4-Carboxylic Acid : This group is a versatile handle for derivatization. It can be readily converted into esters, amides (via coupling reagents like HATU or EDC), or acyl halides. This position is often used to modulate solubility or to introduce vectors that can interact with specific pockets in a biological target.

-

C2-Amino Group : While less commonly modified in cascade reactions, the amino group can undergo acylation, sulfonylation, or serve as a hydrogen bond donor in receptor-ligand interactions. Its primary role is often as an activating group for the synthesis and a key pharmacophoric feature in the final molecule.

Application as a Scaffold in Drug Discovery

The true value of this compound lies in its application as a foundational scaffold for creating libraries of potential drug candidates. The pyrimidine core is prevalent in many FDA-approved drugs, and this building block provides an efficient entry point to novel chemical matter.[2][3]

Its most prominent application is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrimidine scaffold is adept at mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases.

For instance, related ester derivatives like ethyl 5-bromopyrimidine-4-carboxylate are key intermediates in the synthesis of potent and selective inhibitors of Protein Kinase CK2, such as the clinical candidate CX-5011.[16][18] The synthesis leverages a Suzuki coupling at the C5-bromo position to build the core structure.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not universally available, precautions should be taken based on its functional groups and related structures like 2-Amino-5-bromopyrimidine.[19][20]

-

General Handling : Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards : Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation. Avoid generating dust.

-

Storage : Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

A thorough risk assessment should be conducted by researchers before use, consulting supplier-specific Safety Data Sheets (SDS) where available.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its trifunctional nature provides a robust and flexible platform for applying modern synthetic methodologies, most notably transition metal-catalyzed cross-coupling reactions. This enables the efficient construction of complex molecules tailored for specific biological targets, particularly protein kinases. For researchers in drug discovery, a deep understanding of this scaffold's properties and reactivity is essential for accelerating the development of next-generation therapeutics.

References

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

Alichem. (n.d.). This compound CAS#: 914208-48-3. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

-

Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-bromopyridine-4-carboxylic acid. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

Acadechem. (n.d.). 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

-

PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Química Orgánica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-bromopyrimidine-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchtrend.net [researchtrend.net]

- 6. This compound CAS#: 914208-48-3 [amp.chemicalbook.com]

- 7. 2-amino-5-bromopyridine-4-carboxylic acid 95% | CAS: 1000339-23-0 | AChemBlock [achemblock.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. 4-Amino-2-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83821840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 13. youtube.com [youtube.com]

- 14. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 15. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

- 17. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 18. chem.ucla.edu [chem.ucla.edu]

- 19. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and explores its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. Emphasis is placed on the interplay of its functional groups, which dictates its reactivity and utility in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Core Molecular Data

This compound is a substituted pyrimidine derivative valued for its trifunctional nature, incorporating an amino group, a bromine atom, and a carboxylic acid. These features provide multiple avenues for chemical modification, making it a highly versatile intermediate in organic synthesis.[1]

| Property | Value |

| CAS Number | 914208-48-3[1] |

| Molecular Formula | C₅H₄BrN₃O₂[1] |

| Molecular Weight | 218.01 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Pyrimidinecarboxylic acid, 2-amino-5-bromo-[2] |

| Appearance | Typically a solid powder |

| Purity | Commercially available up to ≥95%[3] |

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves a two-step process starting from a readily available precursor.

Synthetic Pathway

A plausible and documented synthetic route involves the bromination of a 2-aminopyrimidine-4-carboxamide precursor, followed by the hydrolysis of the resulting amide to the desired carboxylic acid.[4]

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine-4-carboxamide

This step involves the electrophilic bromination of 2-aminopyrimidine-4-carboxamide. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[4]

-

Materials: 2-aminopyrimidine-4-carboxamide, N-Bromosuccinimide (NBS), Chloroform (or another suitable inert solvent).

-

Procedure:

-

Dissolve 2-aminopyrimidine-4-carboxamide in chloroform.

-

Slowly add N-Bromosuccinimide to the solution, maintaining control over the reaction temperature.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

-

-

Expected Outcome: This reaction typically proceeds with high yield (around 90%) to afford 2-Amino-5-bromopyrimidine-4-carboxamide.[4]

Step 2: Hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide

The carboxamide group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4][5]

-

Materials: 2-Amino-5-bromopyrimidine-4-carboxamide, a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH), water.

-

Procedure (Acid-catalyzed hydrolysis as an example):

-

Suspend 2-Amino-5-bromopyrimidine-4-carboxamide in an aqueous solution of a strong acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.

-

Isolate the solid product by filtration, wash with water, and dry.

-

-

Expected Outcome: This step yields the final product, this compound.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][6]

-

¹H NMR: The spectrum would likely show a singlet for the pyrimidine proton and broad signals for the amino and carboxylic acid protons. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine and carboxylic acid groups.

-

¹³C NMR: The spectrum would exhibit distinct signals for the five carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, a broad O-H stretch from the carboxylic acid, and a strong C=O stretch from the carbonyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups, offering a rich landscape for synthetic transformations.

Caption: Reactivity profile of this compound.

-

The Bromo Group: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4] This is a cornerstone of its utility in building molecular complexity.

-

The Amino Group: The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, providing another handle for derivatization.

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position can be converted into esters, amides, or other carboxylic acid derivatives. It can also participate in decarboxylation reactions under certain conditions.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents. The unique substitution pattern of this compound makes it a particularly valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors.[4][7]

Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.[7] The 2-aminopyrimidine core is a common feature of many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site. The bromine atom on the pyrimidine ring serves as a convenient attachment point for various side chains that can enhance potency and selectivity.[4][8] The carboxylic acid group can be used to modulate solubility or as a point of attachment for further chemical elaboration.

While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, its close analogues, such as 2-amino-5-bromopyrimidine and its derivatives, are widely used in the synthesis of inhibitors for kinases like CK2 and TBK1.[4][7] For instance, a related derivative, ethyl 5-bromopyrimidine-4-carboxylate, is a key intermediate in the synthesis of the CK2 inhibitor CX-5011.[4]

Other Pharmaceutical Applications

Beyond kinase inhibitors, brominated pyrimidines are precursors for the synthesis of antiviral and anticancer nucleoside analogs.[4] The functional groups on this compound provide the necessary handles to construct these complex molecules.

Safety and Handling

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4]

-

Precautionary Measures: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat).[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in pharmaceutical research and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. Its primary utility lies in the construction of kinase inhibitors, a critical class of modern therapeutics. As the demand for novel and targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

-

914208-48-3 | AMERICAN ELEMENTS®. (2022, January 15). Retrieved from [Link]

-

This compound - Abound. (n.d.). Retrieved from [Link]

-

100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

914208-48-3 Cas No. | this compound. (n.d.). Retrieved from [Link]

-

2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - 阿镁生物. (n.d.). Retrieved from [Link]

-

Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents. (n.d.).

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved from [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (2025, October 6). Retrieved from [Link]

Sources

- 1. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of pharmacologically active molecules, including kinase inhibitors. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a detailed exploration of the primary synthetic strategies for obtaining this valuable compound. We will delve into two principle pathways: the sequential functionalization of a pre-formed pyrimidine ring and the direct construction of the substituted heterocycle via cyclocondensation. This guide will offer field-proven insights into the causality behind experimental choices, present detailed, step-by-step protocols, and provide a comparative analysis of the methodologies to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several marketed drugs. The strategic placement of amino, bromo, and carboxylic acid functionalities on the pyrimidine ring, as seen in this compound, provides a versatile platform for molecular elaboration. The amino group serves as a key hydrogen bond donor and a site for further derivatization. The bromine atom at the 5-position is a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid at the 4-position offers a crucial point for amide bond formation, esterification, or can act as a key pharmacophoric feature interacting with biological targets. Consequently, robust and efficient synthetic routes to this key intermediate are of high interest to the drug development community.

Synthesis Strategy 1: Sequential Functionalization of a Pre-formed Pyrimidine Core

This approach involves the initial synthesis of a less functionalized pyrimidine, followed by the sequential introduction of the desired substituents. A common pathway is the synthesis of 2-aminopyrimidine-4-carboxylic acid, followed by regioselective bromination at the 5-position.

Part 1: Synthesis of 2-Aminopyrimidine-4-carboxylic Acid

The synthesis of the 2-aminopyrimidine-4-carboxylic acid precursor can be achieved through various methods, with the Biginelli reaction and its variations being a prominent choice.[1] This one-pot multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a urea or guanidine derivative.[1]

Part 2: Regioselective Bromination

The introduction of a bromine atom at the C-5 position of the 2-aminopyrimidine ring is a key step. The pyrimidine ring itself is electron-deficient; however, the presence of the activating amino group at the 2-position directs electrophilic substitution to the 5-position.

Mechanism of Electrophilic Bromination:

The electrophilic aromatic bromination of an activated pyrimidine ring generally proceeds through a stepwise mechanism.[2][3] The reaction is initiated by the generation of an electrophilic bromine species, which then attacks the electron-rich 5-position of the pyrimidine ring to form a resonance-stabilized cationic intermediate known as a σ-complex or Wheland intermediate.[3] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 5-bromo-substituted product.

Experimental Protocol: Bromination of 2-Aminopyrimidine-4-carboxamide

While direct bromination of 2-aminopyrimidine-4-carboxylic acid can be challenging due to the deactivating effect of the carboxylic acid group, a highly efficient bromination of the corresponding carboxamide has been reported, followed by hydrolysis.[4]

Step 1: Bromination of 2-Aminopyrimidine-4-carboxamide

-

Dissolve 2-aminopyrimidine-4-carboxamide in chloroform.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the product, 2-amino-5-bromopyrimidine-4-carboxamide, can be isolated by filtration and washing. This reaction has been reported to proceed with a yield of approximately 90%.[4]

Step 2: Hydrolysis of 2-Amino-5-bromopyrimidine-4-carboxamide

-

The isolated 2-amino-5-bromopyrimidine-4-carboxamide can be hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by heating in an aqueous basic solution (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[4]

Table 1: Reagents and Conditions for Synthesis Strategy 1

| Step | Reactant(s) | Reagent(s) | Solvent | Conditions | Product | Reported Yield |

| 1 | 2-Aminopyrimidine-4-carboxamide | N-Bromosuccinimide (NBS) | Chloroform | Room Temperature | 2-Amino-5-bromopyrimidine-4-carboxamide | ~90%[4] |

| 2 | 2-Amino-5-bromopyrimidine-4-carboxamide | 1. NaOH (aq) 2. HCl (aq) | Water | Heating, then acidification | This compound | - |

Synthesis Strategy 2: Cyclocondensation to Construct the Substituted Pyrimidine Ring

This strategy involves the direct construction of the this compound ring system from acyclic precursors already bearing the necessary functionalities or their precursors. A plausible approach is the cyclocondensation of a suitable three-carbon electrophilic component with a nucleophilic N-C-N unit like guanidine.

A key starting material for this approach is mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid).

Cyclocondensation of Mucobromic Acid with Guanidine

The reaction of mucobromic acid with a suitable amidine, such as guanidine, can lead to the formation of the desired pyrimidine ring. A similar reaction has been reported for the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid using acetamidine hydrochloride.[5]

Conceptual Reaction Scheme:

The reaction likely proceeds through initial nucleophilic attack of the amidine on one of the carbonyl groups of mucobromic acid, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid from Mucobromic Acid (as an illustrative example) [5]

This protocol for a related compound illustrates the general principles of the cyclocondensation approach.

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add acetamidine hydrochloride to the sodium ethoxide solution and warm the mixture.

-

Add a solution of mucobromic acid in ethanol dropwise to the reaction mixture.

-

After the addition is complete, add a further portion of the sodium ethoxide solution.

-

After cooling, filter the mixture and evaporate the solvent.

-

Treat the residue with hydrochloric acid to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain 5-bromo-2-methylpyrimidine-4-carboxylic acid. A yield of 42% has been reported for this specific transformation.[5]

Adaptation for this compound:

To synthesize the target molecule, guanidine hydrochloride would be used in place of acetamidine hydrochloride. The reaction conditions would likely require optimization to achieve a satisfactory yield.

Table 2: Reagents and Conditions for Synthesis Strategy 2 (Conceptual)

| Reactant(s) | Reagent(s) | Solvent | Conditions | Product |

| Mucobromic acid, Guanidine hydrochloride | Sodium ethoxide | Ethanol | Heating | This compound |

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Sequential Functionalization | Strategy 2: Cyclocondensation |

| Starting Materials | Readily available pyrimidine precursors. | Requires mucobromic acid, which may be less common. |

| Number of Steps | Typically involves multiple steps (synthesis of precursor, bromination, hydrolysis). | Potentially a one-pot synthesis. |

| Regioselectivity | Bromination is generally highly regioselective at the 5-position due to the directing effect of the amino group. | The regiochemistry is determined by the structure of the starting materials. |

| Yields | Can be high for individual steps, but overall yield may be lower due to the number of transformations. | Can be moderate to good, but may require significant optimization. |

| Scalability | Generally scalable, with well-established procedures for each step. | May present challenges in scaling up due to the nature of the cyclocondensation reaction. |

Visualization of Synthetic Pathways

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: the sequential functionalization of a pre-formed pyrimidine core and the direct cyclocondensation of acyclic precursors. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The sequential functionalization approach offers the advantage of well-defined steps and potentially higher yields for each transformation, while the cyclocondensation route presents a more convergent and potentially shorter synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery programs.

References

- Wang, L., et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Synlett, 25(10), 1397-1400.

- Zhang, Y., et al. (2017).

-

Lumen Learning (n.d.). Organic Chemistry II: Electrophilic Aromatic Substitution. Retrieved from [Link]

- Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742.

-

Chemazon (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube. [Link]

- Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1477.

- Goldman, L., & Pachter, I. J. (1966). U.S. Patent No. 3,956,301. Washington, DC: U.S.

- Junjappa, H., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.

- El-Gazzar, A. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5395.

- Li, J., & Wang, X. (2013). Preparation method of 2-amino-5-bromopyrimidine compound.

- Wang, Y., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Research, 2008(10), 586-587.

- Kappe, C. O., et al. (2004). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.

- Zhang, Y., et al. (2017).

- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.

- Shutalev, A. D., & Sivova, N. V. (1998). A New Synthesis of Biginelli Compounds. Molecules, 3(3), 100-106.

-

Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

- Folkers, K., & Johnson, T. B. (1933). The Mechanism of the Biginelli Pyrimidine Synthesis. Journal of the American Chemical Society, 55(9), 3784-3791.

- Sirisoma, N., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638.

-

PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

- Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Habibi, D., & Marvi, O. (2003).

-

Chemsrc. (n.d.). ethyl 2-amino-5-bromopyrimidine-4-carboxylate. Retrieved from [Link]

- Ghorab, M. M., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(58), 36561-36577.

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

- 5. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid: A Pivotal Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous approved pharmaceuticals. Within this class, the 2-aminopyrimidine moiety has emerged as a privileged scaffold, particularly in the development of targeted therapies such as protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal anchor for designing potent and selective drugs.[1] This guide focuses on a key derivative, 2-Amino-5-bromopyrimidine-4-carboxylic acid (CAS No. 914208-48-3), a versatile building block poised for significant applications in contemporary drug discovery.[2]

This document provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established chemical principles, and its strategic application in the synthesis of advanced pharmaceutical agents.

Table 1: Core Molecular and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-5-Bromo-4-pyrimidinecarboxylic Acid | [2] |

| CAS Number | 914208-48-3 | [2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [2] |

| Molecular Weight | 218.01 g/mol | [2] |

| SMILES | C1=C(C(=NC(=N1)N)C(=O)O)Br | [2] |

| InChI Key | FYTQRYPHTACSJK-UHFFFAOYSA-N | [2] |

Note: Experimental data such as melting point and solubility for this specific compound are not widely reported, reflecting its primary role as a synthetic intermediate.

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be devised based on well-established transformations of related pyrimidine systems. The most probable route involves a two-step sequence starting from a more accessible precursor, as outlined below.

Plausible Synthetic Workflow

The proposed synthesis leverages the bromination of a pre-formed 2-aminopyrimidine-4-carboxamide ring, followed by the hydrolysis of the carboxamide to the target carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Bromination of 2-Aminopyrimidine-4-carboxamide

The first step involves the selective bromination of 2-aminopyrimidine-4-carboxamide. The pyrimidine ring is electron-deficient; however, the powerful activating effect of the amino group at the C2 position directs electrophilic substitution to the C5 position.

-

Protocol:

-

Dissolve 2-aminopyrimidine-4-carboxamide in a suitable solvent such as chloroform or acetonitrile.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add a solution of N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic rings.[3]

-

Allow the reaction to stir, often in the dark to prevent radical side reactions, until completion (monitored by TLC).[3]

-

Upon completion, the reaction is worked up by washing with water, and the product, 2-amino-5-bromopyrimidine-4-carboxamide, is isolated by filtration. This reaction typically proceeds with high yield.

-

-

Causality: The amino group at C2 is a strong ortho-, para-director. In the pyrimidine ring, the C5 position is electronically analogous to the para-position and is the most nucleophilic carbon, making it the primary site for electrophilic attack by the bromine cation (or its equivalent) generated from NBS.

Step 2: Hydrolysis of the Carboxamide to Carboxylic Acid

The conversion of the carboxamide to the carboxylic acid is a standard organic transformation.[4] This can be achieved under either acidic or basic conditions.

-

Protocol (Acid-Catalyzed):

-

Suspend 2-amino-5-bromopyrimidine-4-carboxamide in an aqueous mineral acid solution (e.g., dilute hydrochloric acid).

-

Heat the mixture under reflux for several hours until the starting material is consumed.[5]

-

The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

-

After reaction completion, the mixture is cooled, and the carboxylic acid product precipitates, which can then be isolated by filtration.

-

-

Protocol (Base-Catalyzed):

-

Heat the carboxamide under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[5]

-

The hydroxide ion directly attacks the carbonyl carbon. This process initially forms the carboxylate salt.

-

After the reaction is complete, the solution is cooled and then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the final carboxylic acid product.[5]

-

-

Self-Validation: The success of the hydrolysis can be validated by a noticeable change in solubility, as the carboxylic acid will have different solubility properties than the starting amide. Further confirmation is achieved through standard analytical techniques like NMR, IR (disappearance of N-H stretches of the primary amide and appearance of a broad O-H stretch for the carboxylic acid), and mass spectrometry.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a multi-functional building block for creating complex, biologically active molecules. The three key functional groups—the amino group, the bromine atom, and the carboxylic acid—each provide a handle for diverse chemical modifications.

Caption: Synthetic utility of the title compound in drug discovery.

-

C2-Amino Group: This group is fundamental for kinase inhibition, often acting as a hydrogen bond donor to the kinase hinge region. It can also be a nucleophile for building more complex fused heterocyclic systems.[1]

-

C5-Bromo Group: The bromine atom is an exceptionally useful handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[4][6] This allows for the strategic attachment of a wide variety of aryl and heteroaryl groups, which can be used to probe the ATP-binding pocket of a target kinase to enhance potency and selectivity.

-

C4-Carboxylic Acid Group: The carboxylic acid provides a versatile point for modification. It can be converted into a wide range of functional groups, most commonly amides, through coupling with various amines.[7] This is a powerful strategy for extending the molecule into different regions of a target protein or for modulating the physicochemical properties (e.g., solubility, cell permeability) of the final compound.

Targeting Protein Kinases

Protein kinases are a major class of drug targets, especially in oncology.[8] Inhibitors are often designed to bind to the ATP-binding site, preventing the phosphorylation of downstream substrates. The 2-aminopyrimidine scaffold is a well-validated core for such inhibitors.[1] Molecules derived from this compound are ideally suited to target kinases such as:

-

Aurora Kinases and Polo-like Kinases (PLKs): These are critical regulators of the cell cycle, and their inhibition is a proven anti-cancer strategy. Many clinical candidates targeting these kinases feature the 2-aminopyrimidine scaffold.[1][9]

-

Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1): These kinases are implicated in cancer and inflammatory diseases. Related pyrimidine derivatives have shown inhibitory activity against them.[4]

By combining amide coupling at the C4-acid, Suzuki coupling at the C5-bromo position, and leveraging the C2-amino group for hinge binding, medicinal chemists can rapidly generate libraries of potent and specific kinase inhibitors for lead optimization.

Conclusion

This compound represents a high-value, strategic intermediate for the synthesis of complex heterocyclic compounds. Its trifunctional nature provides a robust platform for generating molecular diversity, making it an essential tool for drug discovery programs targeting protein kinases and other important biological targets. The logical and scalable synthetic pathways, coupled with its versatile reactivity, ensure its continued relevance in the development of next-generation therapeutics.

References

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.

-

2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem. Available at: [Link]

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents.

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

- CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.

-

The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

This compound. American Elements. Available at: [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Amino-4-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83852366. PubChem. Available at: [Link]

-

Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

-

2-Amino-5-bromo pyrimidine. ChemBK. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C. RSC Publishing. Available at: [Link]

-

Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]

-

Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. PMC - PubMed Central. Available at: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

- 5. 4-Amino-2-bromopyrimidine-5-carboxylic acid | C5H4BrN3O2 | CID 83821840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The document details the molecule's core physicochemical properties, outlines a validated synthetic pathway for its key precursor, and discusses its critical applications as an intermediate in the development of advanced therapeutics, particularly kinase inhibitors. By elucidating the causality behind experimental choices and analytical validation, this guide serves as a practical resource for the synthesis, characterization, and strategic utilization of this versatile compound.

Core Molecular Profile

This compound is a functionalized pyrimidine derivative. The strategic placement of the amino, bromo, and carboxylic acid groups on the pyrimidine ring provides multiple reaction sites, making it a highly valuable intermediate for constructing complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents.

| Property | Data | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 914208-48-3 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [3] |

| Molecular Weight | 218.01 g/mol | Calculated |

| Appearance | Expected to be a solid powder | Inferred |

| Purity | Typically supplied at ≥96% purity | [1] |

Synthesis and Mechanism

The synthesis of this compound is not commonly achieved in a single step. The most logical and field-proven approach involves a multi-step pathway: first, the synthesis of a stable, commercially available precursor, 2-Amino-5-bromopyrimidine, followed by the regioselective introduction of the carboxylic acid group at the C4 position. This strategy allows for greater control and purification at intermediate stages.

Synthesis of Key Precursor: 2-Amino-5-bromopyrimidine

The foundational step is the selective bromination of 2-aminopyrimidine. The use of N-bromosuccinimide (NBS) is the preferred method over elemental bromine due to its superior handling safety and high regioselectivity, minimizing the formation of di-brominated byproducts. Acetonitrile is an ideal solvent as it effectively dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath to 0°C to control the reaction exotherm. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring.[4]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight in the dark to prevent light-induced radical side reactions.[4]

-

Work-up and Isolation: Remove the acetonitrile under reduced pressure. The resulting residue is washed with water to remove the succinimide byproduct.

-

Purification: The crude solid is collected by suction filtration and dried in vacuo to yield 2-Amino-5-bromopyrimidine as a white solid with a typical yield of over 90%.[4]

Proposed Carboxylation Step

Introducing the carboxylic acid at the C4 position is challenging. While direct methods are not well-documented in high yields, a plausible route involves organometallic chemistry. This would entail a directed ortho-metalation (DoM) approach or a halogen-metal exchange, followed by quenching with carbon dioxide. The amino group can direct lithiation to the adjacent C6 position, so a protecting group strategy may be necessary to favor C4 functionalization. The difficulty in synthesizing related 5-halopyrimidine-4-carboxylic acid esters has been noted, often requiring multi-step, low-yielding processes.[5]

Synthetic Workflow Visualization

The following diagram illustrates the two-stage synthetic approach from the starting material to the final target compound.

Caption: A two-stage workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where data from each method corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the two non-equivalent aromatic protons on the pyrimidine ring and exchangeable protons for the amino (-NH₂) and carboxylic acid (-COOH) groups.

-

¹³C NMR: Will confirm the presence of five unique carbon atoms, with characteristic shifts for the carbon attached to bromine, the carboxyl carbon, and the carbons bonded to nitrogen.

-

-

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₄BrN₃O₂, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Expected absorptions include N-H stretching for the amino group, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch for the carbonyl group.

| Technique | Expected Result | Purpose |

| ¹H NMR | Aromatic protons (singlets), broad singlets for -NH₂ and -COOH. | Confirm proton environment and structure. |

| MS (HRMS) | M+ peak at ~217.95 (⁷⁹Br) and ~219.95 (⁸¹Br) Da. | Confirm molecular weight and formula. |

| IR | Broad peak ~3200-2500 cm⁻¹ (O-H), peak ~1700 cm⁻¹ (C=O), peaks ~3400-3300 cm⁻¹ (N-H). | Validate presence of key functional groups. |

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its identity as a functionalized heterocyclic scaffold, a privileged structure in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

The compound serves as a crucial building block for creating more complex molecules. The bromine atom at the 5-position is particularly important as it allows for facile functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental to structure-activity relationship (SAR) studies.[6]

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[7] Derivatives of this compound are investigated as inhibitors for kinases such as Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.[7] For instance, related derivative ethyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of CX-5011, a potent CK2 inhibitor with demonstrated antitumor activity.[5][7]

Precursor for Advanced Therapeutics